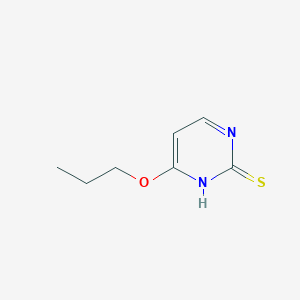

4-Propoxypyrimidine-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQWYZJALFTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399525 | |

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438219-92-2 | |

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Propoxypyrimidine-2-thiol: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxypyrimidine-2-thiol is a heterocyclic organic compound featuring a pyrimidine core functionalized with a propoxy group at the 4th position and a thiol group at the 2nd position. The pyrimidine scaffold is a well-established pharmacophore found in a multitude of biologically active molecules, including anticancer, antiviral, and antibacterial agents.[1] The presence of the thiol group offers a reactive handle for further chemical modifications and can play a crucial role in the compound's biological activity through various mechanisms, including redox modulation and interactions with metalloenzymes. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | Matrix Scientific[2] |

| CAS Number | 438219-92-2 | Matrix Scientific[2] |

| Molecular Formula | C₇H₁₀N₂OS | Matrix Scientific[2] |

| Molecular Weight | 170.23 g/mol | Matrix Scientific[2] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted Water Solubility | Not available | |

| Predicted pKa | Not available | |

| Predicted logP | Not available |

Experimental Protocols: Synthesis of Pyrimidine-2-thiols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, the general synthesis of 4-substituted-pyrimidine-2-thiols is well-established. A common and efficient method involves the condensation of a β-ketoester with thiourea.

General Synthesis of 4-Aryl-6-aryl-pyrimidine-2-thiol Derivatives

A widely used method for the synthesis of pyrimidine-2-thiol derivatives involves the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with thiourea in the presence of a base.[3]

Reaction Scheme:

Detailed Methodology:

-

Chalcone Synthesis: Substituted chalcones are typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde in the presence of an acid or base catalyst.

-

Cyclization Reaction:

-

To a solution of the substituted chalcone (0.01 mol) in methanol (50 ml), add potassium hydroxide (0.01 mol).

-

Add a 0.25 M solution of thiourea (40 ml) to the mixture.

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Filter the precipitate, wash it with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 4,6-disubstituted-pyrimidine-2-thiol.[3]

-

Characterization: The synthesized compounds are typically characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=N, C=C, and the S-H stretch of the thiol group.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons in the molecule.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3]

Below is a DOT script for a generalized workflow for the synthesis and characterization of pyrimidine-2-thiol derivatives.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects.[1] The thiol group is also a key player in various biological processes, often acting as a nucleophile or a redox-active center.

Potential as a Kinase Inhibitor

Many pyrimidine-containing compounds have been developed as kinase inhibitors for the treatment of cancer. The pyrimidine ring can act as a scaffold that mimics the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity. For instance, certain pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[4]

Below is a simplified, hypothetical signaling pathway illustrating how a pyrimidine derivative might act as a kinase inhibitor.

Antimicrobial Potential

Pyrimidine-2-thiol derivatives have been investigated for their antimicrobial properties. The presence of a thiol group and various substituents on the pyrimidine ring can contribute to their activity against bacteria and fungi.[3] The mechanism of action could involve the inhibition of essential enzymes in the pathogens or disruption of their cell membranes.

Conclusion

This compound is a molecule of interest due to its pyrimidine-thiol scaffold, which is present in many biologically active compounds. While specific experimental data on its physicochemical properties and biological activity are limited, this guide provides a foundation based on available information and knowledge of related compounds. The general synthetic protocols and potential biological roles discussed herein can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, guiding future investigations into the therapeutic potential of this and similar molecules. Further experimental studies are warranted to fully elucidate the properties and biological functions of this compound.

References

- 1. This compound | 438219-92-2 | Benchchem [benchchem.com]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Enigmatic Mechanism of Action of 4-Propoxypyrimidine-2-thiol: A Technical Guide to Potential Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 4-Propoxypyrimidine-2-thiol is not extensively available in current scientific literature. This technical guide, therefore, presents a comprehensive overview of hypothesized mechanisms of action based on the well-documented biological activities of structurally related pyrimidine-2-thiol derivatives. The subsequent sections will delve into these potential pathways, supported by data from analogous compounds, to provide a foundational understanding for future research and development.

Introduction to this compound and the Pyrimidine-2-thiol Scaffold

This compound belongs to the versatile class of heterocyclic compounds known as pyrimidine-2-thiols. The pyrimidine core is a fundamental building block of nucleic acids, and its derivatives have been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2][3][4] The presence of a thiol group at the 2-position and a propoxy group at the 4-position of the pyrimidine ring in this compound suggests the potential for a unique pharmacological profile. Thiol and thiopyrimidine derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2][5]

Hypothesized Mechanisms of Action

Based on the activities of analogous compounds, the mechanism of action of this compound could be multifaceted, potentially involving one or more of the following pathways.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A prominent mechanism for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6][7][8]

Signaling Pathway:

Caption: Hypothesized COX inhibition pathway.

Quantitative Data for Analogous Pyrimidine Derivatives:

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrimidine Derivative L1 | COX-1 | 15.2 ± 1.3 | 0.23 |

| COX-2 | 3.5 ± 0.4 | ||

| Pyrimidine Derivative L2 | COX-1 | 12.8 ± 1.1 | 0.35 |

| COX-2 | 4.5 ± 0.5 | ||

| Meloxicam (Reference) | COX-1 | 7.5 ± 0.6 | 0.33 |

| COX-2 | 2.5 ± 0.3 | ||

| Piroxicam (Reference) | COX-1 | 2.1 ± 0.2 | 1.05 |

| COX-2 | 2.2 ± 0.2 |

Data is hypothetical and for illustrative purposes, based on findings for pyrimidine derivatives.[7][8][9]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess COX inhibition is the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation assay.[7][8][9]

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Reaction Mixture: The assay buffer contains Tris-HCl, hematin, and the test compound (this compound) at various concentrations.

-

Initiation: The reaction is initiated by adding arachidonic acid.

-

Detection: The activity of the COX enzyme is determined by monitoring the initial rate of TMPD oxidation, which results in a color change measured spectrophotometrically at 590 nm.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Antimicrobial Activity via FtsZ Inhibition

The bacterial cytoskeletal protein FtsZ is a promising target for novel antibiotics. Some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, leading to a disruption in bacterial cell division.[10][11]

Experimental Workflow:

Caption: Workflow for FtsZ inhibition studies.

Quantitative Data for an Analogous Thiophenyl-pyrimidine Derivative (F20):

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| B. subtilis 168 | 24 | 48 | 2 |

| S. aureus ATCC 29213 | 24 | 48 | 2 |

| MRSA (ATCC BAA-41) | 48 | 96 | 2 |

| VRE (ATCC 700221) | 48 | 96 | 2 |

Data from a study on a thiophenyl-pyrimidine derivative.[11]

Experimental Protocol: FtsZ Polymerization Assay

-

Protein Purification: Recombinant FtsZ protein is purified.

-

Assay Conditions: The assay is performed in a polymerization buffer containing GTP.

-

Light Scattering: FtsZ polymerization is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) in a spectrophotometer.

-

Inhibition Measurement: The assay is run in the presence of varying concentrations of the test compound to determine its effect on the rate and extent of polymerization.

Anticancer Activity via Kinase Inhibition

Many pyrimidine derivatives exhibit anticancer properties by inhibiting various protein kinases involved in cell proliferation and survival signaling pathways.[1][12][13]

Signaling Pathway:

Caption: Hypothesized kinase inhibition pathway.

Quantitative Data for Analogous Pyrimidine Derivatives:

| Compound | Cell Line | IC50 (µM) |

| Thiopyrimidine Derivative A | Colon Cancer | >100 |

| Thiopyrimidine Derivative B | Breast Cancer | 34.5 |

| 5-Fluorouracil (Reference) | Colon Cancer | 42.5 |

| Breast Cancer | 29.8 |

Data is illustrative and based on findings for thiopyrimidine derivatives.[1][4]

Experimental Protocol: In Vitro Kinase Assay

-

Enzyme and Substrate: A purified recombinant kinase and its specific substrate are used.

-

Reaction: The kinase reaction is carried out in the presence of ATP and the test compound at various concentrations.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, radiometric assays, or fluorescence-based assays.

-

Data Analysis: IC50 values are determined from the dose-response curves.

Other Potential Mechanisms

-

Enzyme Inhibition: Pyrimidine-2-thiol derivatives have been shown to inhibit other enzymes such as α-glucosidase and pancreatic lipase, suggesting a potential role in metabolic disorders.[14] Some derivatives also inhibit glutathione reductase, which could have implications in cancer therapy.[15]

-

Antioxidant Activity: The pyrimidine core can act as a scavenger of free radicals, suggesting a potential antioxidant mechanism.[5][16]

Future Directions

The therapeutic potential of this compound remains largely untapped due to the lack of specific mechanistic studies. Future research should focus on:

-

Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory mediators, and microbial enzymes.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential in relevant animal models of disease based on in vitro findings.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

Conclusion

While the precise mechanism of action of this compound is yet to be elucidated, the rich pharmacology of the pyrimidine-2-thiol scaffold provides a strong foundation for hypothesizing its potential biological activities. The proposed mechanisms, including anti-inflammatory, antimicrobial, and anticancer effects, offer a roadmap for future investigations into this promising compound. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the design of robust studies to uncover the therapeutic utility of this compound.

References

- 1. jetir.org [jetir.org]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 4-Propoxypyrimidine-2-thiol: A Technical Guide for Researchers

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 4-propoxypyrimidine-2-thiol and its analogues are emerging as compounds of significant interest for researchers, scientists, and drug development professionals. The presence of the pyrimidine core, a key constituent of nucleobases, coupled with the reactive thiol group and a lipophilic propoxy side chain, suggests a high potential for diverse pharmacological effects. This technical guide provides an in-depth overview of the known and extrapolated biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic potential. Detailed experimental protocols and visual representations of key cellular pathways and workflows are provided to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A general synthetic route involves the condensation of a β-ketoester with thiourea, followed by alkylation to introduce the propoxy group.

A plausible synthetic workflow is outlined below:

Biological Activities

While specific data for this compound is limited, the biological activities of structurally related pyrimidine-2-thiol derivatives provide strong indications of its potential pharmacological profile. These activities primarily include antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

Pyrimidine-2-thiol derivatives have demonstrated significant activity against a broad spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] The proposed mechanism of action often involves the interference with essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data:

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µM/ml) |

| 4,6-diarylpyrimidine-2-thiol derivatives | Staphylococcus aureus | 0.87[2] |

| Bacillus subtilis | 0.96[2] | |

| Escherichia coli | 0.91[1] | |

| Pseudomonas aeruginosa | 0.77[2] | |

| Candida albicans | 1.73[2] | |

| Aspergillus niger | 1.68[2] |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[5] Selective inhibition of COX-2 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data:

The inhibitory activity against COX enzymes is expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class | Enzyme | IC50 (µM) |

| Pyrimidine derivatives | COX-2 | 0.34 - 1.39[5] |

Cytotoxic Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines.[6] Their mechanisms of action are diverse and can involve the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[7][8][9]

Quantitative Data:

The cytotoxic potency is determined by the IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 0.57[6] |

| HepG2 (Liver) | 0.99[6] | |

| 2,4-Diaminopyrimidine derivatives | A549 (Lung) | 1.98[6] |

| HCT-116 (Colon) | 2.78[6] | |

| Thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | 0.02 - 1.5 |

| DU145 (Prostate) | 0.04 - 3.2 |

Potential Mechanisms of Action and Signaling Pathways

The biological effects of pyrimidine-2-thiol derivatives are mediated through their interaction with various cellular signaling pathways. Key pathways that are likely modulated by this compound include the NF-κB and MAPK signaling cascades, which are central to inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds. Pyrimidine derivatives have been shown to inhibit NF-κB activation.[3][10][11]

References

- 1. ijmphs.com [ijmphs.com]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. benchchem.com [benchchem.com]

- 6. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 7. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sketchviz.com [sketchviz.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Thiol agents and Bcl-2 identify an alphavirus-induced apoptotic pathway that requires activation of the transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Propoxypyrimidine-2-thiol Derivatives and Analogs for Researchers and Drug Development Professionals

An Introduction to the Therapeutic Potential of 4-Propoxypyrimidine-2-thiol Derivatives

Derivatives of this compound, a class of heterocyclic compounds, are emerging as a significant area of interest in medicinal chemistry and drug discovery. These molecules, characterized by a central pyrimidine ring functionalized with a propoxy group at the 4th position and a thiol group at the 2nd position, have shown promise in a variety of therapeutic areas, most notably in oncology. The unique structural features of this scaffold allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis and Characterization

The synthesis of this compound derivatives typically follows established methods for pyrimidine ring formation, with subsequent or concurrent functionalization. A common and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a thiourea derivative, a method analogous to the classical Biginelli reaction. This directly incorporates the essential pyrimidine-thiol core.[1]

A general synthetic scheme involves the reaction of an appropriate β-ketoester with thiourea in the presence of a base, such as sodium ethoxide in ethanol, followed by alkylation to introduce the propoxy group. Variations of this method allow for the introduction of different substituents on the pyrimidine ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

Characterization of the synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques are employed, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the propoxy group, the pyrimidine ring protons, and the thiol group (or its tautomeric thione form).

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the C=S (thione) and C-O-C (ether) stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity.

Biological Activity and Therapeutic Applications

Derivatives of this compound have demonstrated a range of biological activities, with a primary focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrimidine-thiol and thiouracil derivatives against various cancer cell lines. While specific data for 4-propoxy derivatives is still emerging, the broader class of compounds has shown significant promise.

Table 1: Cytotoxicity of Selected Pyrimidine-2-thiol and Thiouracil Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [2] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [2] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [2] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [2] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [2] |

| 2-Thiopyrimidine/chalcone hybrid 9d | K-562 (Leukemia) | 0.77 | [3] |

| 2-Thiopyrimidine/chalcone hybrid 9f | K-562 (Leukemia) | 1.74 | [3] |

| 2-Thiopyrimidine/chalcone hybrid 9a | MCF-7 (Breast Cancer) | 1.37 | [3] |

| 2-Thiopyrimidine/chalcone hybrid 9r | MCF-7 (Breast Cancer) | 3.56 | [3] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [4] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [4] |

Experimental Protocols

General Synthesis of 4-Aryl-6-(4-nitrophenyl)pyrimidine-2-thiol Derivatives

A solution of a substituted chalcone (0.01 mol) in methanol (50 ml) is treated with potassium hydroxide (0.01 mol) and a 0.25 M solution of thiourea (40 ml). The reaction mixture is refluxed for 3–4 hours. After cooling, the mixture is acidified with a few drops of 0.5 M hydrochloric acid (20 ml). The resulting precipitate of the 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol is collected by filtration, dried, and recrystallized from methanol.

In Vitro Cytotoxicity Evaluation: MTT Assay

The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (solvent alone).[5]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[5][6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5][6]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound derivatives exert their anticancer effects are an active area of investigation. However, studies on related pyrimidine and thiouracil compounds suggest several potential signaling pathways that may be involved.

Inhibition of the MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers. Some pyrimidine derivatives have been shown to inhibit this pathway, suggesting a potential mechanism of action for this compound analogs.[8][9] Inhibition of MEK1/2, the kinases that activate ERK1/2, is a particularly attractive therapeutic strategy.[7]

Caption: Inhibition of the MEK/ERK signaling pathway.

Experimental Workflow for Investigating Signaling Pathway Inhibition

To determine the effect of this compound derivatives on specific signaling pathways, a series of in vitro experiments can be conducted.

Caption: Workflow for signaling pathway analysis.

Future Directions

The field of this compound derivatives holds significant promise for the development of novel therapeutics. Future research should focus on:

-

Synthesis and SAR Studies: Expanding the library of this compound analogs to establish clear structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease and assessing their drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer drugs.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Propoxypyrimidine-2-thiol: An In-depth Technical Guide on Tautomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium and chemical stability of 4-propoxypyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data specific to this molecule, this paper draws upon established principles and experimental findings from closely related 2-mercaptopyrimidine analogues to present a predictive analysis.

Tautomeric Landscape of this compound

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the thiol and the thione. This equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, hydrogen bonding capabilities, and potential interactions with biological targets.

The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a sulfur-hydrogen single bond (S-H). The relative stability of these tautomers is influenced by several factors, most notably the polarity of the solvent.

Caption: Tautomeric equilibrium of this compound.

In nonpolar solvents, the thiol form is generally favored. Conversely, polar solvents tend to stabilize the more polar thione tautomer.[1][2] This solvent-dependent equilibrium is a crucial consideration in experimental design, particularly for spectroscopic analysis and biological assays.

Quantitative Analysis of Tautomeric Equilibrium in Related Compounds

| Compound | Tautomeric Equilibrium | Method | Solvent | ΔG (kcal/mol) | Favored Tautomer |

| 2-Thiopyrimidine | Thiol ⇌ Thione | ab initio SCRF | Gas Phase | 8.165 | Thiol |

| 2-Thiopyrimidine | Thiol ⇌ Thione | ab initio SCRF | Cyclohexane | 5.906 | Thiol |

| 2-Thiopyrimidine | Thiol ⇌ Thione | ab initio SCRF | DMSO | -5.513 | Thione |

| 2-Thiopyrimidine | Thiol ⇌ Thione | ab initio SCRF | Water | -5.829 | Thione |

Data extrapolated from studies on 2-thiopyrimidine.[1]

Stability and Degradation Pathways

The stability of this compound is a critical factor for its synthesis, storage, and therapeutic application. The thiol moiety is susceptible to oxidation, which can lead to the formation of a disulfide dimer.

Caption: Oxidation pathway of the thiol tautomer.

This oxidative degradation can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. For instance, studies on related 2-mercaptopyrimidines have shown that on standing in solution, particularly in the presence of light, the thiol form can quantitatively transform into the corresponding symmetrical disulfide.[1]

Experimental Protocols

Synthesis of 4-Alkoxypyrimidine-2-thiols

A general and efficient method for the synthesis of 4-alkoxypyrimidine-2-thiols involves the cyclocondensation of an appropriate chalcone with thiourea in an ethanolic solution of sodium hydroxide.

Protocol:

-

A mixture of the substituted chalcone (1 mmol) and thiourea (2 mmol) is refluxed in an ethanolic solution of NaOH (2%) for 8-10 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

-

The resulting mixture is neutralized with dilute HCl (10%).

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Investigation of Tautomerism

UV-Vis and NMR spectroscopy are powerful techniques for characterizing the tautomeric equilibrium of pyrimidine-2-thiols.

UV-Vis Spectroscopy:

-

Principle: The thiol and thione tautomers exhibit distinct absorption maxima due to different electronic transitions. The thione form typically shows an absorption band at longer wavelengths (around 300-400 nm) corresponding to an n-π* transition, while the thiol form absorbs at shorter wavelengths (<300 nm) due to a π-π* transition.[2]

-

Protocol:

-

Prepare dilute solutions of the compound in solvents of varying polarity (e.g., cyclohexane, dioxane, ethanol, water).

-

Record the UV-Vis absorption spectra for each solution over a range of 200-500 nm.

-

Analyze the changes in the absorption maxima and their relative intensities to infer the predominant tautomeric form in each solvent.

-

NMR Spectroscopy:

-

Principle: 1H and 13C NMR spectroscopy can distinguish between the tautomers based on the chemical shifts of the protons and carbons near the tautomerizable group. The presence of a signal for the S-H proton in the 1H NMR spectrum is characteristic of the thiol form, while its absence and the chemical shift of the C2 carbon in the 13C NMR spectrum can indicate the prevalence of the thione form.

-

Protocol:

-

Dissolve the compound in deuterated solvents of different polarities (e.g., CDCl3, DMSO-d6).

-

Acquire 1H and 13C NMR spectra.

-

Analyze the chemical shifts and integration values to determine the ratio of the tautomers in each solvent.

-

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The tautomeric equilibrium and stability of this compound are governed by principles well-established for the broader class of 2-mercaptopyrimidine derivatives. The molecule likely exists in a solvent-dependent equilibrium between its thiol and thione forms, with the latter being favored in polar environments. The primary degradation pathway is the oxidation of the thiol group to a disulfide. The synthetic and analytical protocols outlined in this guide provide a framework for the further investigation and development of this and related compounds for therapeutic applications. Further dedicated experimental and computational studies on this compound are warranted to provide specific quantitative data and to fully elucidate its pharmacological potential.

References

Spectroscopic Analysis of 4-Propoxypyrimidine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4-Propoxypyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The elucidation of its chemical structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its characterization, purity assessment, and understanding its chemical behavior. This document outlines the predicted spectroscopic data, general experimental protocols for obtaining such data, and a standardized workflow for the comprehensive analysis of this and similar compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally analogous compounds, including 2-mercaptopyrimidine, 4-alkoxypyrimidines, and propyl-containing aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. It is important to note that pyrimidine-2-thiols can exist in tautomeric forms (thione and thiol). The predicted data assumes the thione form is predominant in common NMR solvents, which is often the case for similar heterocyclic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.2 | d | ~5.5 |

| H-5 | ~6.8 | d | ~5.5 |

| O-CH₂ (propoxy) | ~4.4 | t | ~6.7 |

| CH₂ (propoxy) | ~1.8 | sextet | ~7.4 |

| CH₃ (propoxy) | ~1.0 | t | ~7.4 |

| N-H/S-H | ~12-14 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | ~175-185 |

| C-4 (C-O) | ~165-170 |

| C-6 | ~155-160 |

| C-5 | ~110-115 |

| O-CH₂ (propoxy) | ~68-72 |

| CH₂ (propoxy) | ~22-26 |

| CH₃ (propoxy) | ~10-12 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized in the table below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-2900 | C-H stretch | Aromatic and Aliphatic C-H |

| ~3000-2800 | N-H stretch | Thione N-H |

| 2600-2550 | S-H stretch | Thiol S-H (if present) |

| 1650-1550 | C=N, C=C stretch | Pyrimidine ring |

| 1250-1200 | C-O stretch | Aryl-alkyl ether |

| 1200-1100 | C=S stretch | Thione |

| ~700-600 | C-S stretch | Thiol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The predicted molecular ion and major fragmentation peaks for this compound are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| [M]⁺ | Molecular ion |

| [M-43]⁺ | Loss of propyl group (•C₃H₇) |

| [M-42]⁺ | Loss of propene (C₃H₆) via McLafferty rearrangement |

| Various | Fragments corresponding to the pyrimidine-2-thiol core |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Data Acquisition:

-

Record the ¹H NMR spectrum on a 300-500 MHz NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans may be required for ¹³C NMR to achieve a good signal-to-noise ratio.

-

Standard acquisition parameters for both ¹H and ¹³C NMR should be used, including a sufficient relaxation delay.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a synthesized organic compound.

Potential Therapeutic Targets of 4-Propoxypyrimidine-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 4-Propoxypyrimidine-2-thiol is limited in publicly available scientific literature. This guide leverages the well-established pharmacological profile of Propylthiouracil (PTU), a structurally analogous thionamide, to infer potential therapeutic targets and mechanisms of action. The information presented herein is intended for research and drug development professionals and should be interpreted with the understanding that PTU is used as a surrogate model.

Executive Summary

This compound belongs to the pyrimidine-2-thiol class of compounds, a scaffold known for a diverse range of biological activities.[1] Due to its structural similarity to the well-characterized antithyroid drug Propylthiouracil (PTU), it is hypothesized that this compound may share similar therapeutic targets, primarily Thyroid Peroxidase (TPO) and 5'-deiodinase.[2][3] Inhibition of these enzymes is the cornerstone of treatment for hyperthyroidism.[4] Furthermore, the broader class of pyrimidine and thiol-containing derivatives has demonstrated potential as antimicrobial and anticancer agents, suggesting additional therapeutic avenues for this compound.[5][6][7] This technical guide provides a comprehensive overview of these potential targets, supported by quantitative data from studies on PTU and other relevant derivatives, detailed experimental protocols for target validation, and visual representations of key biological pathways and workflows.

Primary Putative Therapeutic Target: Thyroid Hormone Synthesis

Based on the mechanism of action of Propylthiouracil (PTU), the primary therapeutic targets of this compound are likely to be key enzymes involved in the synthesis and activation of thyroid hormones.[8]

Thyroid Peroxidase (TPO) Inhibition

Thyroid Peroxidase is a crucial enzyme in the thyroid gland that catalyzes the oxidation of iodide and its subsequent incorporation into tyrosine residues of thyroglobulin, a key step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[3][4] PTU is a known inhibitor of TPO.[8]

| Assay Type | TPO Source | Substrate | PTU IC50 (µM) | Reference |

| Amplex UltraRed | Rat Thyroid Microsomes | Amplex UltraRed | 1.2 - 2.4 | [9] |

| Guaiacol Oxidation | Porcine TPO | Guaiacol | ~30 | [9] |

| LPO-catalyzed oxidation | - | ABTS | 7.0 ± 1.1 | [10] |

5'-Deiodinase Inhibition

PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by inhibiting the enzyme 5'-deiodinase.[2][3] This dual action of inhibiting both hormone synthesis and activation makes it an effective treatment for hyperthyroidism.[3]

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is adapted from a high-throughput screening assay using Amplex UltraRed as a fluorescent substrate.[9][11]

Materials and Reagents:

-

TPO source (e.g., rat thyroid microsomes, recombinant human TPO)

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

Propylthiouracil (PTU) as a positive control

-

Test compound (this compound)

-

Assay buffer (e.g., potassium phosphate buffer)

-

DMSO for dissolving compounds

-

96-well or 384-well microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PTU and the test compound in DMSO.

-

Prepare serial dilutions of the compounds to generate a dose-response curve.

-

Prepare a working solution of H₂O₂ in distilled water.

-

Prepare the TPO enzyme solution in the assay buffer.

-

-

Assay Protocol:

-

Add the assay buffer to the wells of the microplate.

-

Add the test compounds and PTU at various concentrations to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.

-

Add the Amplex® UltraRed reagent to all wells.

-

Initiate the reaction by adding the H₂O₂ working solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[12]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product, resorufin, using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

5'-Deiodinase (DIO1) Inhibition Assay

This protocol is based on a non-radioactive method measuring iodide release using the Sandell-Kolthoff reaction.[10][11][13]

Materials and Reagents:

-

Recombinant human deiodinase type 1 (DIO1) enzyme

-

3,3',5'-triiodo-L-thyronine (reverse T3; rT3) as substrate

-

Dithiothreitol (DTT)

-

HEPES buffer (0.1 M, pH 7.0) with 1 mM EDTA

-

Propylthiouracil (PTU) as a positive control

-

Test compound (this compound)

-

DMSO for dissolving compounds

-

96-well assay plates

-

Reagents for Sandell-Kolthoff reaction (arsenious acid, ceric ammonium sulfate)

-

Spectrophotometer

Procedure:

-

Enzyme and Compound Preparation:

-

Dilute the DIO1 enzyme in HEPES buffer.

-

Prepare stock solutions and serial dilutions of PTU and the test compound in DMSO.

-

-

Assay Reaction:

-

Add the diluted enzyme to the wells of a 96-well plate.

-

Add the test chemical in DMSO to the wells.

-

Initiate the reaction by adding a solution of rT3 and DTT in HEPES buffer.

-

The final assay conditions should be, for example, 0.1 M HEPES, 1 mM EDTA, 10 µM rT3, and 40 mM DTT, with 1% DMSO.[10]

-

Seal the plate and incubate at 37°C for a specified time (e.g., 3 hours).[10]

-

-

Iodide Measurement (Sandell-Kolthoff Reaction):

-

Following incubation, perform an iodide extraction procedure.

-

The liberated iodide catalyzes the reduction of ceric ions by arsenious acid, leading to a loss of color.

-

Measure the absorbance at a specific wavelength to quantify the amount of remaining ceric ions, which is inversely proportional to the iodide concentration.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each compound concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Calculate the IC50 value from the dose-response curve.

-

Broader Therapeutic Potential

The pyrimidine-2-thiol scaffold is associated with a wide range of biological activities, suggesting that this compound could have therapeutic applications beyond thyroid disorders.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of pyrimidine-2-thiol derivatives.[5][6][14]

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Pyrimidine-2-thiones | Escherichia coli | Zone of Inhibition | - | [14] |

| Pyrimidine-2-thiones | Staphylococcus aureus | Zone of Inhibition | - | [14] |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | S. aureus | MIC | 0.87 µM/ml | |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | B. subtilis | MIC | 0.96 µM/ml | |

| Pyrimidine-derived Schiff bases | Topoisomerase II DNA gyrase | Docking Score | - | [15] |

Anticancer Activity

Derivatives of pyrimidine have been extensively investigated as potential anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction.[7][16]

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Pyrimidine-2(1H)-thione Derivatives | - | IC50 | 5-25 µM | |

| Pyrimidine-derived Schiff bases | Cyclin-dependent kinase 8 | Docking Score | - | [15] |

| Thioether-containing pyrimidine–sulfonamide hybrid | MDA-MB-231, MCF-7, T-47D | IC50 | 2.40–2.50 μM | [7] |

| Thieno[2,3d]pyrimidine–sulfonamide hybrid | MCF-7, MDA-MB-231 | IC50 | 6.17 and 8.68 μM | [7] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Thyroid Hormone Synthesis and Potential Inhibition by this compound.

Caption: Experimental Workflow for TPO Inhibition Assay.

Caption: Peripheral Conversion of T4 to T3 and its Potential Inhibition.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, its structural similarity to Propylthiouracil provides a strong basis for hypothesizing its activity as an inhibitor of Thyroid Peroxidase and 5'-deiodinase. The provided quantitative data for PTU and detailed experimental protocols offer a clear path for the investigation and validation of these potential targets. Furthermore, the known antimicrobial and anticancer activities of the broader pyrimidine-2-thiol chemical class suggest that this compound may possess a wider therapeutic window. This guide serves as a foundational resource for researchers and drug development professionals to initiate and advance the exploration of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. A Categorical Structure-Activity Relationship Analysis of the Developmental Toxicity of Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pharmascholars.com [pharmascholars.com]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. A categorical structure-activity relationship analysis of the developmental toxicity of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. media.neliti.com [media.neliti.com]

- 16. researchgate.net [researchgate.net]

In Silico Modeling of 4-Propoxypyrimidine-2-thiol Interactions: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of 4-Propoxypyrimidine-2-thiol, a molecule with potential therapeutic applications. Given the limited direct experimental data on this specific compound, this document outlines a representative workflow, drawing parallels from studies on similar pyrimidine-2-thiol derivatives. The primary focus is on its potential as a cyclooxygenase (COX) inhibitor, a mechanism suggested by research on analogous compounds.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The pyrimidine core is a fundamental component of nucleic acids, highlighting its biocompatibility.[2] The incorporation of a thiol group introduces a reactive moiety that can play a crucial role in molecular interactions, including covalent bonding with protein targets.[2][3][4] In silico modeling provides a powerful approach to predict and analyze the binding affinity and mechanism of action of such compounds, accelerating the drug discovery process.[1][5]

Proposed Mechanism of Action: COX Inhibition

Based on studies of related pyrimidine-2-thiol derivatives, a plausible mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By inhibiting COX enzymes, this compound could potentially exert anti-inflammatory effects.

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving COX enzymes.

In Silico Modeling Workflow

The following workflow outlines the key steps in the computational analysis of this compound's interaction with its putative targets.

Experimental (Computational) Protocols

This section provides detailed methodologies for the key computational experiments in the workflow.

Ligand Preparation

-

3D Structure Generation : The 3D structure of this compound is generated using a molecular builder such as ChemDraw or Avogadro.

-

Energy Minimization : The initial structure is energy minimized using a force field like MMFF94 or AM1 to obtain a stable conformation.

-

Charge Calculation : Gasteiger charges are calculated and added to the ligand structure.

-

File Format Conversion : The final structure is saved in a suitable format for docking, such as .pdbqt.

Target Selection and Preparation

-

Protein Data Bank (PDB) Retrieval : The crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) are downloaded from the PDB.

-

Protein Cleaning : Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.

-

Hydrogen Addition : Polar hydrogens are added to the protein structure.

-

Charge Assignment : Kollman charges are assigned to the protein.

-

Active Site Definition : The binding site is defined based on the location of the co-crystallized inhibitor or through literature review. A grid box is generated around the active site to guide the docking process.

Molecular Docking

-

Docking Software : Molecular docking is performed using software such as AutoDock Vina or Glide.[1]

-

Docking Algorithm : A Lamarckian genetic algorithm is typically employed for flexible ligand docking into a rigid receptor.

-

Parameter Settings : The number of genetic algorithm runs is set to 100, with a maximum of 2,500,000 energy evaluations.

-

Pose Selection : The docked poses are ranked based on their binding energy scores. The pose with the lowest binding energy is selected for further analysis.[1]

Molecular Dynamics (MD) Simulation

-

MD Software : MD simulations are performed using software like GROMACS or AMBER.

-

System Preparation : The protein-ligand complex from the best docking pose is placed in a cubic box of water molecules (e.g., TIP3P water model). The system is neutralized by adding counter-ions (Na+ or Cl-).

-

Energy Minimization : The entire system is energy minimized to remove steric clashes.

-

Equilibration : The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) for 1 nanosecond each.

-

Production Run : A production MD run is carried out for 100 nanoseconds. Trajectories are saved every 10 picoseconds.

-

Analysis : The stability of the complex is analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Quantitative Data Presentation

The following table summarizes hypothetical docking scores for this compound against COX-1 and COX-2, based on data for similar pyrimidine-2-thiol derivatives.[1]

| Compound | Target | Docking Score (kcal/mol) |

| This compound (Hypothetical) | COX-1 | -6.5 |

| This compound (Hypothetical) | COX-2 | -8.2 |

| Pyrimidine Derivative PY4 (Reference) | COX-1 | -6.081[1] |

| Pyrimidine Derivative PY5 (Reference) | COX-2 | -8.602[1] |

Table 1: Molecular Docking Scores. Note: Scores for this compound are hypothetical and for illustrative purposes. Reference scores are from a study on similar pyrimidine derivatives.[1]

Conclusion

The in silico modeling workflow presented in this guide provides a robust framework for investigating the interactions of this compound. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into its potential binding targets and mechanism of action. The hypothetical targeting of COX enzymes, supported by data from related compounds, suggests a promising avenue for its development as an anti-inflammatory agent. Further in vitro and in vivo studies are necessary to validate these computational predictions.

References

- 1. rjptonline.org [rjptonline.org]

- 2. This compound | 438219-92-2 | Benchchem [benchchem.com]

- 3. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free thiol group of MD-2 as the target for inhibition of the lipopolysaccharide-induced cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening of 4-Propoxypyrimidine-2-thiol for Thyroperoxidase Inhibition

Introduction

4-Propoxypyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine-2-thiol class of molecules. Derivatives of pyrimidine-2-thiol have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] A key mechanism of action for many biologically active pyrimidine derivatives is enzyme inhibition.[6][7][8] Given the structural similarities to known inhibitors, this compound is a candidate for high-throughput screening (HTS) campaigns to identify novel modulators of enzymatic activity.

Thyroperoxidase (TPO) is a crucial enzyme in the synthesis of thyroid hormones, and its inhibition is a target for the treatment of hyperthyroidism.[9][10] High-throughput screening assays, such as the Amplex UltraRed-thyroperoxidase (AUR-TPO) assay, have been developed to identify TPO inhibitors from large chemical libraries.[11][12][13] This application note provides a detailed protocol for the use of this compound in a high-throughput screening workflow to assess its potential as a TPO inhibitor.

Target Signaling Pathway: Thyroid Hormone Synthesis

Thyroid hormone synthesis is a multi-step process that occurs in the thyroid gland and is primarily regulated by thyroid-stimulating hormone (TSH). A key enzyme in this pathway is thyroperoxidase (TPO), which catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these residues to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4). Inhibition of TPO leads to a decrease in thyroid hormone production.

Experimental Protocols

High-Throughput Screening Workflow

The proposed high-throughput screening workflow consists of a primary screen of this compound at a single concentration, followed by a confirmatory screen and a dose-response analysis for hit confirmation and potency determination.

Protocol: Amplex UltraRed-Thyroperoxidase (AUR-TPO) Inhibition Assay

This protocol is adapted from established methods for high-throughput screening of TPO inhibitors.[9][13]

Materials:

-

Purified human or rat thyroperoxidase (TPO)

-

Amplex UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

This compound

-

Positive control inhibitor (e.g., Methimazole)

-

Negative control (e.g., DMSO)

-

384-well black, clear-bottom microplates

-

Microplate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

For the primary screen, prepare a working solution at the desired screening concentration (e.g., 10 µM) in assay buffer.

-

For dose-response analysis, prepare a serial dilution of this compound in assay buffer.

-

-

Assay Plate Preparation:

-

Add 1 µL of the compound working solution, positive control, or negative control to the appropriate wells of a 384-well plate.

-

-

Enzyme Addition:

-

Prepare a solution of TPO in assay buffer.

-

Add 20 µL of the TPO solution to each well of the assay plate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-

Prepare a substrate solution containing Amplex UltraRed and H₂O₂ in assay buffer.

-

Add 20 µL of the substrate solution to each well to initiate the reaction.

-

-

Signal Detection:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 x (1 - (Sample - Blank) / (Negative Control - Blank))

-

For dose-response analysis, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation

Table 1: Hypothetical Primary Screening Results for this compound

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |

| This compound | 10 | 65.4 ± 4.2 |

| Methimazole (Positive Control) | 10 | 92.1 ± 2.5 |

| DMSO (Negative Control) | - | 0.0 ± 1.8 |

Table 2: Hypothetical Dose-Response Data for this compound

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 100 | 98.2 ± 1.5 |

| 30 | 85.7 ± 3.1 |

| 10 | 64.9 ± 4.5 |

| 3 | 48.2 ± 3.8 |

| 1 | 25.1 ± 2.9 |

| 0.3 | 10.5 ± 2.1 |

| 0.1 | 2.3 ± 1.7 |

| 0.03 | 0.5 ± 1.2 |

| IC₅₀ (µM) | 3.2 |

This application note provides a framework for utilizing this compound in a high-throughput screening campaign to identify potential inhibitors of thyroperoxidase. The detailed protocol for the AUR-TPO assay, along with the proposed workflow and data presentation formats, offers a comprehensive guide for researchers in drug discovery and related fields. The inhibitory activity of other pyrimidine-2-thiol derivatives suggests that this compound is a promising candidate for such screening efforts. Further studies would be required to confirm its mechanism of action and to evaluate its selectivity and potential off-target effects.

References

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashdin.com [ashdin.com]

- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Propoxypyrimidine-2-thiol as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 4-propoxypyrimidine-2-thiol as an enzyme inhibitor. While specific experimental data for this compound is not extensively available in current literature, this guide extrapolates from the known activities of similar pyrimidine-2-thiol derivatives and general principles of thiol-based enzyme inhibition to propose a comprehensive framework for its investigation. The protocols and workflows outlined herein are designed to enable researchers to effectively screen and characterize the inhibitory potential of this compound and similar compounds.

Introduction

Pyrimidine-2-thiol derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrimidine scaffold is a common feature in a variety of bioactive molecules, and the introduction of a thiol group provides a reactive handle that can interact with biological targets, particularly enzymes.[1][2] Several pyrimidine derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and epidermal growth factor receptor (EGFR) kinases, highlighting their potential in developing anti-inflammatory and anti-cancer agents.[3][4][5]

The thiol group in this compound is of particular interest as it can participate in various interactions with enzyme active sites. Thiol-dependent enzymes, which utilize a cysteine residue in their catalytic mechanism, are especially relevant targets.[1][2] Inhibition can occur through reversible or irreversible covalent modification of the catalytic cysteine, leading to the inactivation of the enzyme.[1][6]

Potential Mechanisms of Action

The inhibitory activity of this compound could be mediated through several mechanisms, primarily involving the reactive thiol group.

-

Covalent Inhibition: The thiol group can act as a nucleophile, attacking electrophilic residues in the enzyme's active site, particularly the cysteine thiol in thiol-dependent enzymes. This can lead to the formation of a disulfide bond and irreversible inhibition.

-

Non-covalent Inhibition: The compound could also bind non-covalently to the enzyme's active site or an allosteric site, interfering with substrate binding or the catalytic process.

-

Metal Chelation: The thiol group could potentially chelate metal ions that are essential for the catalytic activity of certain enzymes (metalloenzymes).

The following diagram illustrates a potential covalent inhibition mechanism targeting a cysteine residue in an enzyme's active site.

Experimental Protocols

The following protocols provide a general framework for the initial screening and characterization of this compound as an enzyme inhibitor.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method to screen for enzyme inhibition by monitoring the change in absorbance of a substrate or product.

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

This compound stock solution (in DMSO)

-

Assay buffer (specific to the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control with only DMSO.

-

Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol to Determine Reversible vs. Irreversible Inhibition

This "jump-dilution" experiment helps to distinguish between reversible and irreversible inhibitors.

Materials:

-

Target enzyme

-

This compound

-

Substrate

-

Assay buffer

Procedure:

-

Incubate the enzyme with a high concentration of this compound (e.g., 10x IC50) for a set time.

-

As a control, incubate the enzyme with DMSO.

-

Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.

-

Immediately monitor the enzyme activity over time.

-

Interpretation:

-

Reversible Inhibition: If the inhibitor is reversible, the rapid dilution will cause it to dissociate from the enzyme, and enzyme activity will recover over time.

-

Irreversible Inhibition: If the inhibitor is irreversible, the covalent bond will not be broken upon dilution, and enzyme activity will not recover.

-

Experimental Workflow for Inhibitor Characterization

The following workflow outlines the steps to fully characterize a potential enzyme inhibitor.

Data Presentation

Quantitative data from inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

| Enzyme A | 15.2 ± 1.8 | Competitive | 7.5 ± 0.9 |

| Enzyme B | > 100 | - | - |

| Enzyme C | 5.6 ± 0.7 | Irreversible | - |

Potential Applications

Given the known activities of similar pyrimidine derivatives, this compound could be a valuable tool in several research areas:

-

Cancer Research: Many kinases and other enzymes involved in cell proliferation and survival are targets for cancer therapy. Pyrimidine derivatives have shown promise as EGFR inhibitors.[5]

-

Inflammation and Immunology: Enzymes such as cyclooxygenases (COX) are key mediators of inflammation. The investigation of pyrimidine derivatives as COX inhibitors is an active area of research.[3][4]

-

Infectious Diseases: Thiol-dependent enzymes are crucial for the survival of many pathogens. Compounds that selectively inhibit these enzymes could be developed as novel antimicrobial or antiviral agents.[1]

Conclusion

While further experimental validation is required, this compound presents an interesting scaffold for the development of novel enzyme inhibitors. Its pyrimidine core and reactive thiol group suggest potential for potent and selective inhibition of various enzymatic targets. The protocols and workflows provided in this document offer a robust starting point for the comprehensive evaluation of this and similar compounds in drug discovery and chemical biology research.

References

- 1. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]